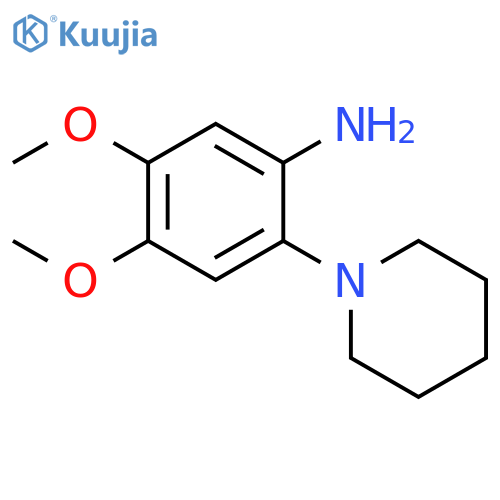

Cas no 30058-24-3 (Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)-)

Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)-

-

- インチ: 1S/C13H20N2O2/c1-16-12-8-10(14)11(9-13(12)17-2)15-6-4-3-5-7-15/h8-9H,3-7,14H2,1-2H3

- InChIKey: ATPIMUVDUMVBCT-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC(OC)=C(OC)C=C1N1CCCCC1

じっけんとくせい

- 密度みつど: 1.114±0.06 g/cm3(Predicted)

- ふってん: 410.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 7.71±0.14(Predicted)

Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

6. Back matter

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)-に関する追加情報

Comprehensive Overview of Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- (CAS No. 30058-24-3)

Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- (CAS No. 30058-24-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique dimethoxy and piperidinyl substituents, exhibits a range of intriguing properties that make it valuable for various applications. Researchers and industry professionals often search for terms like "4,5-dimethoxy-2-(1-piperidinyl)benzenamine uses" or "CAS 30058-24-3 synthesis", reflecting the growing interest in this molecule.

The chemical structure of Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- features a benzene ring substituted with two methoxy groups at positions 4 and 5, and a piperidinyl group at position 2. This arrangement contributes to its lipophilicity and electron-donating properties, which are crucial for its interactions in biological systems. Recent studies have explored its potential as a building block for pharmaceuticals, particularly in the development of central nervous system (CNS) agents. The compound's ability to modulate neurotransmitter activity has made it a subject of interest for researchers investigating neurological disorders.

In addition to its pharmaceutical applications, Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- has found use in material science. Its aromatic structure and functional groups make it a suitable candidate for the synthesis of advanced polymers and organic semiconductors. The demand for such materials has surged due to the rise of flexible electronics and sustainable energy solutions, aligning with global trends toward green chemistry and renewable resources.

The synthesis of Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- typically involves multi-step organic reactions, including amination and etherification processes. Optimizing these reactions for higher yields and purity is a common topic in academic and industrial research. Questions like "how to purify 4,5-dimethoxy-2-(1-piperidinyl)benzenamine" or "CAS 30058-24-3 solubility" are frequently encountered in scientific forums, highlighting the practical challenges associated with this compound.

From a commercial perspective, Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- is available through specialized chemical suppliers, often in quantities tailored for research and development. Its market dynamics are influenced by factors such as raw material availability, regulatory requirements, and technological advancements in synthetic methods. Companies involved in the production of fine chemicals and custom synthesis services are key players in this niche market.

Safety and handling of Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- are critical considerations for laboratory personnel. While not classified as a hazardous substance under standard regulations, proper personal protective equipment (PPE) and ventilation are recommended during its handling. Researchers often seek information on "CAS 30058-24-3 safety data sheet" or "4,5-dimethoxy-2-(1-piperidinyl)benzenamine storage" to ensure compliance with laboratory protocols.

In summary, Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)- (CAS No. 30058-24-3) is a versatile compound with significant potential in both pharmaceutical and material science applications. Its unique structural features and functional groups make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As the scientific community continues to uncover its properties and applications, the demand for this compound is expected to grow, driven by innovations in drug discovery and sustainable technologies.

30058-24-3 (Benzenamine, 4,5-dimethoxy-2-(1-piperidinyl)-) 関連製品

- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 2229388-07-0(4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)

- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

- 956004-50-5(4-Butyryl benzonitrie)

- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)

- 1090935-59-3(2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)